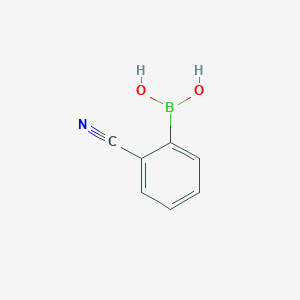

2-Cyanophenylboronic acid

Vue d'ensemble

Description

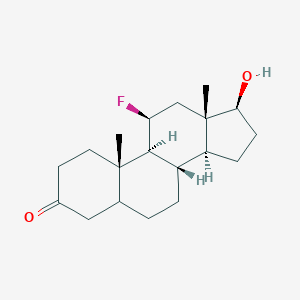

2-Cyanophenylboronic acid is an off-white to cream powder . It has the molecular formula C7H6BNO2 . It is used in the synthesis of pyridine inhibitors of TAK1 and also participates in the discovery and synthesis of 1,2,4-triazoles as novel allosteric valosine containing protein (VCP) inhibitors .

Synthesis Analysis

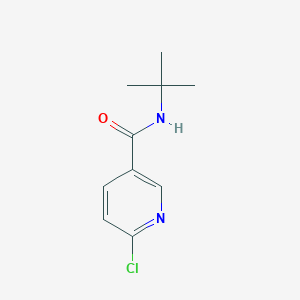

2-Cyanophenylboronic acid is employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones . It is also useful in the synthesis of substitutes indenones or indanones . It is used in the synthesis of pyridine inhibitors of TAK1 .Molecular Structure Analysis

The molecular structure of 2-Cyanophenylboronic acid is characterized by the presence of a cyanophenyl group attached to a boronic acid group . The molecular weight is 146.94 Da .Chemical Reactions Analysis

2-Cyanophenylboronic acid is employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones . It is also useful in the synthesis of substitutes indenones or indanones .Physical And Chemical Properties Analysis

2-Cyanophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 376.4±44.0 °C at 760 mmHg, and a flash point of 181.4±28.4 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

- Details : The reaction involves the use of 2-cyanophenylboronic acid as a three-carbon component, which reacts with alkynes or alkenes to afford substituted indenones or indanones. Remarkably, even alkynoates can produce benzotropone, a valuable compound .

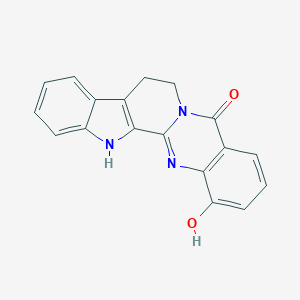

- Details : Researchers have employed 2-cyanophenylboronic acid to construct these important heterocyclic compounds. The resulting products have applications in medicinal chemistry, materials science, and organic synthesis .

- Details : Researchers have explored the use of 2-cyanophenylboronic acid in designing molecular receptors. These receptors can selectively bind to specific analytes, making them valuable for sensing and molecular recognition studies .

- Details : 2-cyanophenylboronic acid derivatives have been investigated as potential ligands for histamine-3 receptors. Understanding their binding interactions can aid drug discovery efforts targeting histamine receptors .

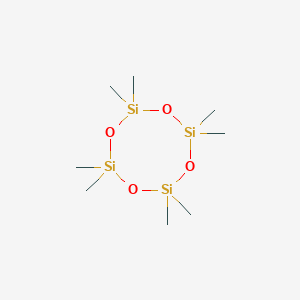

- Details : Researchers have explored the use of 2-cyanophenylboronic acid in designing functional materials, such as polymers, liquid crystals, and supramolecular assemblies. Its boronic acid moiety can participate in reversible interactions, making it useful for responsive materials .

- Details : 2-cyanophenylboronic acid serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, allowing the introduction of the cyanophenyl group into various organic molecules. This strategy enables the synthesis of diverse compounds for drug discovery and materials science .

Rhodium-Catalyzed Annulation

Synthesis of Indenones and Indanones

Oligo-Boronic Acid Receptors

Histamine-3 Receptor Ligands

Materials Chemistry

Organic Synthesis and Cross-Coupling Reactions

Mécanisme D'action

Target of Action

2-Cyanophenylboronic acid is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boronic acid group in 2-Cyanophenylboronic acid transfers an organic group to a metal, typically palladium . This results in the formation of a new carbon-carbon bond, thereby enabling the coupling of two different organic groups .

Biochemical Pathways

The primary biochemical pathway affected by 2-Cyanophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .

Pharmacokinetics

These properties can influence the bioavailability of the compound. It’s important to note that 2-cyanophenylboronic acid is primarily used as a reagent in organic synthesis rather than as a therapeutic agent .

Result of Action

The primary result of the action of 2-Cyanophenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals and polymers . On a molecular level, the compound facilitates the coupling of different organic groups, leading to the formation of new compounds .

Action Environment

The action of 2-Cyanophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of a base, the choice of solvent, and the temperature . Additionally, the stability of the compound can be influenced by factors such as pH and temperature .

Propriétés

IUPAC Name |

(2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZNDDFVCGRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370391 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanophenylboronic acid | |

CAS RN |

138642-62-3 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138642-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

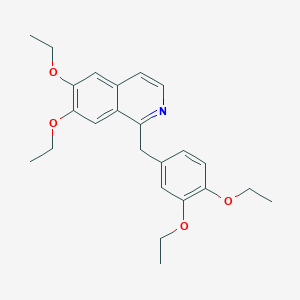

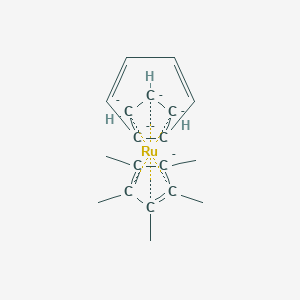

Feasible Synthetic Routes

Q & A

Q1: What makes 2-cyanophenylboronic acid a unique reagent in organic synthesis?

A1: 2-Cyanophenylboronic acid distinguishes itself by acting as a three-carbon building block in rhodium-catalyzed annulations with alkynes and strained alkenes [, ]. This versatility allows for the construction of valuable cyclic structures like indenones and indanones. Notably, reactions with alkynoates even yield benzotropone, demonstrating its potential in forming complex ring systems [].

Q2: Could you elaborate on the mechanism by which 2-cyanophenylboronic acid participates in these reactions?

A2: Research suggests that the reaction proceeds through the formation of an organorhodium(I) intermediate from 2-cyanophenylboronic acid under rhodium catalysis []. This intermediate then undergoes intramolecular nucleophilic addition to the cyano group, ultimately leading to the formation of the cyclic product. This crucial step highlights the dual role of the cyano group, acting as both a directing group for the metal catalyst and a reactive site for cyclization [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)